molecular formula C13H24N2O2 B7046024 N-(2-bicyclo[2.2.1]heptanyl)-3-hydroxy-2-methyl-4-(methylamino)butanamide

N-(2-bicyclo[2.2.1]heptanyl)-3-hydroxy-2-methyl-4-(methylamino)butanamide

Cat. No.: B7046024
M. Wt: 240.34 g/mol
InChI Key: SCXSTJMGLXTMNW-UHFFFAOYSA-N
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Description

N-(2-bicyclo[221]heptanyl)-3-hydroxy-2-methyl-4-(methylamino)butanamide is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-3-hydroxy-2-methyl-4-(methylamino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-8(12(16)7-14-2)13(17)15-11-6-9-3-4-10(11)5-9/h8-12,14,16H,3-7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXSTJMGLXTMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CNC)O)C(=O)NC1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-3-hydroxy-2-methyl-4-(methylamino)butanamide typically involves a multi-step process. One common method includes the aminomethylation of bicyclo[2.2.1]heptane-2,3-diol, followed by further functionalization to introduce the hydroxy, methyl, and methylamino groups . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanyl)-3-hydroxy-2-methyl-4-(methylamino)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bicyclo[2.2.1]heptanyl)-3-hydroxy-2-methyl-4-(methylamino)butanamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .

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